molecular formula C9H13BrN2 B1439028 4-Bromo-1-N-isopropylbenzene-1,2-diamine CAS No. 1092292-39-1

4-Bromo-1-N-isopropylbenzene-1,2-diamine

Cat. No.: B1439028
CAS No.: 1092292-39-1
M. Wt: 229.12 g/mol
InChI Key: DBDNOAIUXOODNH-UHFFFAOYSA-N
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Description

4-Bromo-1-N-isopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of benzene, featuring a bromine atom and an isopropyl group attached to the benzene ring, along with two amine groups at the 1 and 2 positions

Scientific Research Applications

4-Bromo-1-N-isopropylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine typically involves a multi-step reaction process. One common method starts with 4-Bromo-1-fluoro-2-nitrobenzene as the starting material. The first step involves the reduction of the nitro group to an amine group using tin(IV) chloride in ethanol under reflux conditions. This is followed by the substitution of the fluorine atom with an isopropylamine group in the presence of dichloromethane at 40°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-N-isopropylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the hydrogenated compound.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1-N-isopropylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-fluoro-2-nitrobenzene: A precursor in the synthesis of 4-Bromo-1-N-isopropylbenzene-1,2-diamine.

    4-Bromo-2-iodo-1-isopropylbenzene: Another brominated benzene derivative with similar structural features.

    1-Bromo-2-isopropylbenzene: Lacks the amine groups but shares the bromine and isopropyl substituents.

Uniqueness

This compound is unique due to the presence of both bromine and isopropyl groups along with two amine groups on the benzene ring

Properties

IUPAC Name

4-bromo-1-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDNOAIUXOODNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tin(II) chloride (1.69 g, 8.90 mmol) is added to a solution of 4-bromo-N-isopropyl-2-nitroaniline (770 mg, 2.97 mmol) in ethanol. The mixture may be heated to reflux for an appropriate time (such as 4 hr) and cooled. 4 N sodium hydroxide is added to the solution which then may be filtered. The filtrate is extracted with ethyl acetate. The combined organic layer may be washed with brine and concentrated. The residue may be purified by any appropriate method including Biotage column chromatography to give 4-bromo-N-1-isopropylbenzene-1,2-diamine (513 mg).
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1.69 g
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770 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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